Cas no 2249544-32-7 (N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide)

N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide is a specialized organic compound featuring a pyridine core substituted with a methoxy group at the 5-position and a carboxamide functional group at the 2-position, further modified with a cyanomethyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano and amide) groups enhances its versatility in heterocyclic chemistry, particularly in nucleophilic substitution and condensation reactions. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as the development of bioactive molecules or functional materials. High purity and stability further underscore its utility in research and industrial settings.
N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide structure
2249544-32-7 structure
Product Name:N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide
CAS No:2249544-32-7
MF:C9H9N3O2
MW:191.186661481857
CID:5674238
PubChem ID:138043491
Update Time:2025-06-08

N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z2186575436
    • N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide
    • 2249544-32-7
    • EN300-26685079
    • Inchi: 1S/C9H9N3O2/c1-14-7-2-3-8(12-6-7)9(13)11-5-4-10/h2-3,6H,5H2,1H3,(H,11,13)
    • InChI Key: GQRCRPNRBYFXOR-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C(NCC#N)=O)C=C1

Computed Properties

  • Exact Mass: 191.069476538g/mol
  • Monoisotopic Mass: 191.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 75Ų

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Additional information on N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide

Introduction to N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide (CAS No. 2249544-32-7)

N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2249544-32-7, features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a cyano group and a methoxy-substituted pyridine ring contributes to its versatile reactivity, enabling its application in multiple synthetic pathways.

The molecular structure of N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide consists of a pyridine core substituted at the 5-position with a methoxy group and at the 2-position with a carboxamide functionality. This arrangement not only enhances its solubility in polar solvents but also facilitates its participation in nucleophilic addition and condensation reactions. Such characteristics make it an attractive building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The compound N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide has been studied for its potential role in modulating various biological pathways. Its cyano group can undergo reduction to form an amine, while the methoxy group can be easily oxidized or replaced, allowing for further functionalization. These properties make it a versatile scaffold for drug discovery efforts.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have been actively searching for small molecules that can selectively inhibit specific kinases. N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide has shown promise as a precursor in the development of such inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Recent studies have highlighted the compound's role in the synthesis of small molecule inhibitors targeting tyrosine kinases. These kinases are overexpressed in many cancer cells and are known to drive tumor growth and progression. By designing molecules that can bind to the ATP-binding site of these kinases, researchers aim to develop drugs that can effectively inhibit their activity. N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide has been incorporated into several lead compounds that have advanced into preclinical studies.

The methoxy group in N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide also provides an opportunity for further derivatization, allowing chemists to explore different analogs with tailored biological activities. For instance, replacing the methoxy group with other functional groups such as halogens or alcohols can alter the electronic properties of the molecule, thereby influencing its binding affinity and selectivity.

Another area where this compound has found application is in the development of antiviral agents. Viruses often rely on host cell machinery for replication, and inhibiting key viral enzymes or proteins can help control infection. The structural features of N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide make it a suitable candidate for designing molecules that can interfere with viral replication cycles. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory activity against certain viral proteases.

The synthesis of N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide typically involves multi-step organic reactions starting from readily available precursors. The cyano group is often introduced via cyanation reactions, while the methoxy group can be incorporated through methylation or direct functionalization of the pyridine ring. The carboxamide functionality is typically formed by reacting an amine derivative with a carboxylic acid or its equivalent.

In conclusion, N-(Cyanomethyl)-5-methoxypyridine-2-carboxamide (CAS No. 2249544-32-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and viral infections. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts.

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